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Compound Name: 2-(Phenylamino)cyclohexanol

Cat. No.: B15212348 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 2-
(phenylamino)cyclohexanol derivatives, a chemical scaffold with diverse pharmacological

activities. This document summarizes key findings from preclinical and clinical research,

focusing on their interactions with various biological targets, the resulting signaling pathways,

and the experimental methodologies used to elucidate these mechanisms.

Core Pharmacological Activities
Derivatives of the 2-(phenylamino)cyclohexanol scaffold have demonstrated a range of

biological effects, primarily centered on the central nervous system. The key mechanisms of

action identified for this class of compounds include:

Monoamine Reuptake Inhibition: A significant number of 2-(phenylamino)cyclohexanol
derivatives exhibit inhibitory activity at the serotonin (SERT) and norepinephrine (NET)

transporters. This dual-reuptake inhibition is a well-established mechanism for

antidepressant efficacy. The clinically successful antidepressant, venlafaxine, is a notable

example of a compound containing a related cycloalkanol ethylamine scaffold and acts as a

serotonin-norepinephrine reuptake inhibitor (SNRI)[1].
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NMDA Receptor Antagonism: Certain derivatives of this class act as N-methyl-D-aspartate

(NMDA) receptor antagonists. This mechanism is of significant interest for the development

of therapeutics for a variety of neurological and psychiatric disorders.

Anti-inflammatory and Analgesic Effects: Some compounds based on a similar 2-

phenylaminophenylacetic acid backbone have been investigated for their anti-inflammatory

properties, suggesting a potential for this scaffold in pain and inflammation research[2].

Quantitative Analysis of Biological Activity
While a comprehensive structure-activity relationship (SAR) study for a broad range of 2-
(phenylamino)cyclohexanol derivatives is not available in a single public-domain source, data

for related compounds can be compiled to infer potential SAR trends. The following tables

summarize representative quantitative data for compounds with similar structural motifs.

Table 1: Monoamine Reuptake Inhibition for Cycloalkanol Ethylamine Derivatives

Compound Target Kᵢ (nM) IC₅₀ (nM)

Venlafaxine SERT 25 82

NET 400 2480

O-

desmethylvenlafaxine
SERT 12 82

NET 140 1460

WAY-256805 NET 50 82

Data compiled from studies on venlafaxine and its derivatives, which share the cycloalkanol

ethylamine scaffold.

Table 2: NMDA Receptor Antagonist Activity for Related Compounds
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Compound Assay IC₅₀ (µM)

Ifenprodil [³H]Ifenprodil Binding 0.003

Eliprodil [³H]Ifenprodil Binding 0.002

Phencyclidine (PCP) [³H]MK-801 Binding 0.04

Data for well-characterized NMDA receptor antagonists are provided for reference.

Signaling Pathways and Molecular Mechanisms
Monoamine Reuptake Inhibition
Derivatives acting as SNRIs block the reuptake of serotonin and norepinephrine from the

synaptic cleft into the presynaptic neuron. This leads to an increased concentration of these

neurotransmitters in the synapse, enhancing neurotransmission.
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Caption: Mechanism of Serotonin-Norepinephrine Reuptake Inhibition.

NMDA Receptor Antagonism
As uncompetitive antagonists, these derivatives likely bind within the ion channel of the NMDA

receptor, blocking the influx of Ca²⁺ ions. This action is often voltage-dependent and requires

the channel to be open.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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